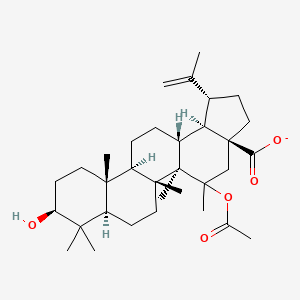
Methyl 3b-acetyldihydrobetulinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3b-acetyldihydrobetulinate is a chemical compound with the molecular formula C33H54O4. It is a derivative of betulinic acid, a naturally occurring pentacyclic triterpenoid. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3b-acetyldihydrobetulinate can be synthesized through the acetylation of dihydrobetulinic acid. The process involves the reaction of dihydrobetulinic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale acetylation reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 3b-acetyldihydrobetulinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 3b-acetyldihydrobetulinate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, anticancer, and antiviral properties. .
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as enhanced mechanical strength or biocompatibility.
Biological Research: The compound is used to study various biological pathways and mechanisms, particularly those related to its potential therapeutic effects
Mechanism of Action
The mechanism of action of Methyl 3b-acetyldihydrobetulinate involves its interaction with specific molecular targets and pathways. As a derivative of betulinic acid, it is believed to exert its effects through:
Apoptosis Induction: The compound may induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Anti-inflammatory Effects: It may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation
Antiviral Activity: The compound may interfere with viral replication and assembly, inhibiting the spread of viruses
Comparison with Similar Compounds
Methyl 3b-acetyldihydrobetulinate can be compared with other similar compounds, such as:
Betulinic Acid: The parent compound, known for its wide range of biological activities.
Betulin: Another derivative with similar properties but different functional groups.
Betulonic Acid: An oxidized form of betulinic acid with distinct biological activities
Uniqueness: this compound is unique due to its specific acetylation, which may enhance its biological activity and stability compared to its parent compound and other derivatives .
Properties
Molecular Formula |
C33H51O5- |
|---|---|
Molecular Weight |
527.8 g/mol |
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5-acetyloxy-9-hydroxy-5,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,6,7,7a,9,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylate |
InChI |
InChI=1S/C33H52O5/c1-19(2)21-12-17-33(27(36)37)18-31(8,38-20(3)34)32(9)22(26(21)33)10-11-24-29(6)15-14-25(35)28(4,5)23(29)13-16-30(24,32)7/h21-26,35H,1,10-18H2,2-9H3,(H,36,37)/p-1/t21-,22+,23-,24+,25-,26+,29-,30+,31?,32+,33-/m0/s1 |
InChI Key |
OZQIVZXICWNVIV-RPIDPCOFSA-M |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(C(C2)(C)OC(=O)C)C)C)(C)C)O)C)C(=O)[O-] |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(C(C2)(C)OC(=O)C)C)C)(C)C)O)C)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















